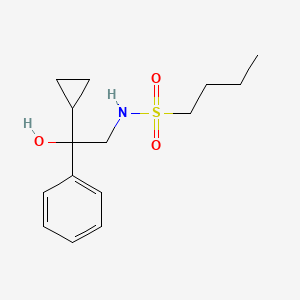

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-2-3-11-20(18,19)16-12-15(17,14-9-10-14)13-7-5-4-6-8-13/h4-8,14,16-17H,2-3,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIDUYVHYOVXIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC(C1CC1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide typically involves multiple steps:

Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

Introduction of the hydroxy group: This step often involves hydroxylation reactions, where an oxygen atom is introduced into the molecule.

Attachment of the phenylethyl group: This can be done through Friedel-Crafts alkylation or other suitable alkylation methods.

Sulfonamide formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide undergoes various chemical reactions:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the cyclopropyl or phenylethyl groups.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: The compound is used in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and phenylethyl groups contribute to its binding affinity and specificity. The hydroxy group can participate in hydrogen bonding, enhancing its interaction with target molecules. The sulfonamide group may also play a role in its biological activity by mimicking natural substrates or inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide, comparisons are drawn to structurally or functionally related compounds. Notably, NAT-1 and NAT-2 (Figure 1 in ) are nicotinamide derivatives with thiazolidinone cores, evaluated in vivo for unspecified biological activities .

Structural and Functional Comparison

| Property | This compound | NAT-1 (Nicotinamide-thiazolidinone) | NAT-2 (Nicotinamide-thiazolidinone) |

|---|---|---|---|

| Core Structure | Sulfonamide with cyclopropyl and phenyl groups | Thiazolidinone with 4-methoxy-phenyl | Thiazolidinone with di-tert-butyl-4-hydroxy-phenyl |

| Key Functional Groups | Hydroxyl, sulfonamide, cyclopropyl | Nicotinamide, methoxy, thiazolidinone | Nicotinamide, tert-butyl, hydroxyl |

| Predicted Polarity | Moderate (hydrophilic sulfonamide and hydroxyl) | Moderate (polar thiazolidinone) | Low (hydrophobic tert-butyl groups) |

| Metabolic Stability | High (cyclopropyl resists oxidation) | Variable (methoxy may undergo demethylation) | Moderate (steric hindrance from tert-butyl) |

Research Findings and Implications

Sulfonamide vs. Thiazolidinone Cores: Sulfonamides are known for their versatility in drug design, often acting as enzyme inhibitors (e.g., carbonic anhydrase) or antibacterials. In contrast, thiazolidinones (NAT-1/NAT-2) are associated with antidiabetic, antimicrobial, or anti-inflammatory activities . The absence of a thiazolidinone ring in the target compound may limit direct functional overlap but suggests divergent therapeutic pathways.

Substituent Effects: The cyclopropyl group in the target compound enhances rigidity and metabolic stability compared to NAT-1’s methoxy group, which is prone to oxidative metabolism.

In Vivo Considerations : While NAT-1 and NAT-2 were evaluated in vivo, their specific biological endpoints remain unclear from the available evidence . By analogy, sulfonamide derivatives like the target compound often exhibit favorable pharmacokinetic profiles due to balanced solubility and permeability, but in vivo efficacy would depend on target engagement specificity.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

The synthesis of this compound typically involves the reaction of sulfonamide derivatives with cyclopropyl and phenylethyl moieties. The structural formula can be represented as:

This compound is characterized by its sulfonamide group, which is known for its role in various biological activities, particularly as enzyme inhibitors.

1. Inhibition of Carbonic Anhydrases

Research indicates that sulfonamides, including this compound, exhibit inhibitory effects on carbonic anhydrases (CAs), specifically isoforms CA IX and CA XII. These enzymes are implicated in tumor progression and metastasis. A study demonstrated that modifications to the sulfonamide structure enhance its inhibitory potency against CA IX:

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| 16a | 51.6 | CA IX |

| 16b | 99.6 | CA XII |

| AZM | - | Control |

The results suggest that the compound's ability to inhibit these enzymes could be leveraged in cancer therapies, particularly for tumors with high CA expression levels .

2. Antitumor Activity

In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, including HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The compound demonstrated a concentration-dependent inhibition of cell growth, indicating its potential as an antitumor agent:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 12.5 | Apoptosis induction |

| MDA-MB-231 | 9.8 | Cell cycle arrest |

| MG-63 (osteosarcoma) | 7.5 | Inhibition of migration |

The mechanism underlying this activity involves the induction of apoptosis and disruption of cell cycle progression, suggesting a multifaceted approach to cancer treatment .

3. Migration Inhibition

Another significant finding is the compound's ability to inhibit the migration of cancer cells, which is crucial for preventing metastasis. The study indicated that at higher concentrations, this compound effectively reduced the migratory capacity of MDA-MB-231 cells, further supporting its potential therapeutic applications in oncology .

Case Study 1: CA IX Inhibition in Hypoxic Conditions

A focused investigation into the effects of this compound under hypoxic conditions revealed enhanced inhibitory effects on MG-63 cells compared to normoxic conditions. This suggests that the compound may be particularly effective in targeting tumors that experience low oxygen levels, which is often associated with aggressive cancer phenotypes .

Case Study 2: Combination Therapy Potential

Preliminary studies have explored the use of this sulfonamide in combination with existing chemotherapeutics. The results indicated a synergistic effect when combined with standard treatments, leading to improved efficacy in reducing tumor size and enhancing survival rates in animal models .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide?

- Methodological Answer : The synthesis involves coupling reactions to form the sulfonamide group. Key steps include:

- Amide bond formation : Use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to link the cyclopropyl-hydroxy-phenylethylamine moiety to the butane-1-sulfonamide group .

- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF, THF) and mild bases (e.g., triethylamine) improve yield.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity (>95%) .

- Analytical validation : Confirm structure via -NMR (hydroxyl proton at δ 4.8–5.2 ppm, cyclopropyl protons at δ 0.8–1.2 ppm) and HRMS (exact mass: 323.15 g/mol) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : A multi-technique approach is critical:

- Spectroscopy : -NMR confirms the sulfonamide group (C-SO-N resonance at δ 45–50 ppm) and cyclopropyl carbons (δ 8–12 ppm) .

- Mass spectrometry : ESI-MS detects [M+H] at m/z 324.16, with fragmentation patterns matching the cyclopropyl and sulfonamide moieties .

- X-ray crystallography (if crystalline): Resolves spatial arrangement of the hydroxyl and cyclopropyl groups, validating stereochemistry .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require:

- Analog synthesis : Introduce substituents (e.g., halogens, methoxy groups) via electrophilic aromatic substitution or Suzuki coupling .

- Biological assays : Test analogs for enzyme inhibition (e.g., carbonic anhydrase) or receptor binding (e.g., GABA) using fluorometric assays or radioligand displacement .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like bacterial dihydrofolate reductase, correlating with experimental IC values .

- Example : Replacing the phenyl group with a thiophene (as in ) reduces steric hindrance, enhancing target selectivity .

Q. How can conflicting data on the compound’s solubility and metabolic stability be resolved?

- Methodological Answer : Contradictions arise from assay conditions or impurities. Mitigate via:

- Standardized solubility assays : Use the shake-flask method in PBS (pH 7.4) and logP determination via HPLC .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Adjust protocols for cytochrome P450 isoforms (e.g., CYP3A4 inhibitors) .

- Purity verification : LC-UV (>99% purity) and elemental analysis (C, H, N, S within 0.4% of theoretical) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer : Key approaches include:

- Prodrug design : Acetylate the hydroxyl group to enhance oral bioavailability, with enzymatic hydrolysis in vivo restoring activity .

- Nanoparticle encapsulation : Use PLGA nanoparticles to improve aqueous solubility and prolong half-life .

- Toxicokinetics : Monitor plasma concentration-time profiles in rodent models (e.g., Sprague-Dawley rats) and calculate AUC, C, and t .

Comparative Analysis of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.